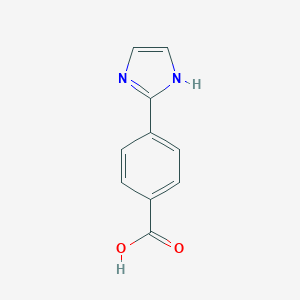

4-(1H-imidazol-2-yl)benzoic Acid

Beschreibung

BenchChem offers high-quality 4-(1H-imidazol-2-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-imidazol-2-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCYHGYOXHANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363088 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108035-45-6 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzoic acid from 4-formylbenzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-(1H-imidazol-2-yl)benzoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. By focusing on the robust and highly efficient Debus-Radziszewski imidazole synthesis, we will detail the underlying chemical principles, provide a field-tested experimental protocol, and offer expert insights into the critical parameters that govern the success of this transformation.

Strategic Overview: The Power of Multicomponent Reactions

The synthesis of the imidazole core is a cornerstone of heterocyclic chemistry. Among the various methods, the Debus-Radziszewski reaction stands out for its elegance and efficiency.[1][2][3] This multicomponent reaction (MCR) constructs the imidazole ring in a single step from three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[4][5] The inherent atom economy and operational simplicity of this approach make it particularly attractive for both academic research and commercial production.[1][4]

In this guide, we adapt this classic reaction for the specific synthesis of 4-(1H-imidazol-2-yl)benzoic acid. The strategic components are:

-

Aldehyde: 4-formylbenzoic acid, which will form the C2-substituent of the imidazole ring.

-

1,2-Dicarbonyl: Glyoxal, the simplest dialdehyde, which provides the C4 and C5 atoms of the imidazole backbone.[3][5]

-

Ammonia Source: Ammonium acetate, which serves as a convenient and safe source of the two nitrogen atoms required for the heterocycle.[6][7][8]

Reaction Mechanism and Rationale

The Debus-Radziszewski synthesis proceeds through a cascade of condensation reactions. While the exact mechanism can be complex, it is generally understood to occur in two primary stages.[2][5]

Stage 1: Diimine Formation First, the 1,2-dicarbonyl compound (glyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[1][5]

Stage 2: Cyclization and Aromatization The diimine intermediate then condenses with the aldehyde (4-formylbenzoic acid).[1][2] This is followed by a cyclization and subsequent dehydration (aromatization) step to yield the stable 2-substituted imidazole ring.[9]

The overall transformation is depicted below:

Caption: Reaction scheme for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid.

Expert Insight: The choice of ammonium acetate is deliberate. It is a solid that is easier and safer to handle than gaseous ammonia and serves a dual role. It provides the necessary ammonia for the reaction while the acetate ion can act as a mild base and the acetic acid formed can serve as a catalyst. Glacial acetic acid is often used as the solvent, as its acidic nature further catalyzes the condensation steps and it has a high boiling point suitable for reflux conditions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including checkpoints for reaction monitoring and clear steps for product characterization.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 | 1.50 g | 1.0 |

| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 1.5 mL | ~1.1 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 3.85 g | 5.0 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 20 mL | - |

| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | As needed | - |

| Ethanol | C₂H₆O | 46.07 | For recrystallization | - |

| Deionized Water | H₂O | 18.02 | For work-up | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylbenzoic acid (1.50 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture until most of the solids have dissolved. To this solution, add the 40% aqueous glyoxal solution (1.5 mL, ~11.0 mmol).

-

Reflux: Heat the reaction mixture to reflux (approximately 118-120°C) using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane with a few drops of acetic acid. The disappearance of the 4-formylbenzoic acid spot indicates reaction completion.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Pour the dark reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water with stirring.

-

Neutralize the solution by slowly adding concentrated ammonium hydroxide (28%) until the pH is approximately 6-7. The product is amphoteric; its isoelectric point is near this pH, maximizing precipitation.

-

A solid precipitate will form. Continue stirring the suspension in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual impurities.

-

-

Purification:

-

Transfer the crude solid to a beaker for recrystallization.

-

Dissolve the solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, a small amount of water can be added dropwise to the hot solution to aid dissolution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

3.3. Product Characterization (Self-Validation)

The identity and purity of the final product, 4-(1H-imidazol-2-yl)benzoic acid, should be confirmed using standard analytical techniques.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: Literature values should be consulted for comparison.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the benzoic acid and imidazole rings, a broad singlet for the imidazole N-H proton, and a downfield singlet for the carboxylic acid proton.[10]

-

¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the carboxylic acid carbonyl, and the aromatic and imidazole carbons are expected.[10]

-

FTIR (KBr, cm⁻¹): Characteristic peaks include a broad O-H stretch for the carboxylic acid, an N-H stretch from the imidazole, a C=O stretch for the carboxylic acid, and C=N and C=C stretches for the aromatic rings.[11]

-

Mass Spectrometry (ESI-MS): Calculated m/z for C₁₀H₈N₂O₂ is 188.06. Expect to find [M+H]⁺ at 189.07 or [M-H]⁻ at 187.05.

Workflow and Process Visualization

The entire process, from setup to final characterization, can be visualized as a clear workflow.

Caption: A step-by-step workflow for the synthesis and purification process.

Concluding Remarks

This guide outlines a reliable and scalable method for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid using the Debus-Radziszewski reaction. By understanding the underlying mechanism and paying close attention to the critical parameters of the experimental protocol, researchers can confidently produce this versatile building block with high purity and good yield. The principles of multicomponent reactions demonstrated here are broadly applicable and represent a powerful tool in the arsenal of the modern synthetic chemist.

References

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

-

Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Silva, G. V. J., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

-

Prasad, R. (2023). Debus Radzisewski Imidazole Synthesis. YouTube. Retrieved from [Link]

-

Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Al-Tel, T. H. (2006). Expeditious Synthesis of 2‐Aryl Substituted Imidazolines and Imidazoles. Semantic Scholar. Retrieved from [Link]

-

Al-wsab, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]

-

Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. Semantic Scholar. Retrieved from [Link]

-

Wolkenberg, S. E., et al. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. ACS Publications. Retrieved from [Link]

-

Wang, Z., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. National Institutes of Health (NIH). Retrieved from [Link]

-

Al-Joboury, A. A. H., et al. (2022). Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Publishing. Retrieved from [Link]

-

Shitole, B. V., & Shitole, N. V. (2021). One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2022). One‐pot Synthesis of 2H‐imidazoles from 1,2‐Diketones, Ketones, and Ammonium Acetate. ResearchGate. Retrieved from [Link]

-

Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. [PDF] Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid

Introduction

4-(1H-imidazol-2-yl)benzoic acid is a versatile heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a benzoic acid moiety attached to an imidazole ring, bestows upon it a desirable combination of properties, making it a valuable building block in various fields of chemical research and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

Nomenclature and Identification

-

Chemical Name: 4-(1H-imidazol-2-yl)benzoic Acid

-

Alternative CAS Number: 210962-27-9 (for its hydrochloride salt)[5][6]

Chemical Structure

Physicochemical Properties

The physical and chemical properties of 4-(1H-imidazol-2-yl)benzoic acid are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | Beige solid | [3] |

| Purity | ≥ 97% | [1] |

| Storage Conditions | 0-8 °C | [3] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis and Mechanism

A common and efficient method for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid involves the condensation of 4-formylbenzoic acid with glyoxal in the presence of ammonium hydroxide.[2]

Experimental Protocol

-

To a stirred solution of ammonium hydroxide (9 mL), slowly add 4-formylbenzoic acid (2.00 g, 12.3 mmol).

-

To this mixture, add glyoxal (2.86 mL, 20.0 mmol) dropwise.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Upon completion of the reaction, adjust the pH of the mixture to 5 using a 1N HCl solution.

-

Remove the solvent by rotary evaporation.

-

The resulting residue is then ground for 30 minutes.

-

The milled product is dissolved in water (20 mL), and the solid is collected by filtration to yield 4-(1H-imidazol-2-yl)benzoic acid as a white solid.

Reaction Mechanism

The synthesis proceeds via a multicomponent reaction. The ammonium hydroxide provides the ammonia which, along with glyoxal and 4-formylbenzoic acid, participates in a series of condensation reactions to form the imidazole ring. The acidic workup ensures the protonation of the carboxylic acid group.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-(1H-imidazol-2-yl)benzoic acid.

Spectral Analysis and Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the benzoic acid and imidazole rings. The chemical shifts and coupling patterns would be characteristic of the disubstituted benzene ring and the imidazole protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, the carbons of the benzene and imidazole rings. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-H stretches of the aromatic rings, and C=N and C=C stretches of the imidazole and benzene rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (188.19 m/z).[2] |

Applications in Research and Development

4-(1H-imidazol-2-yl)benzoic acid is a versatile building block with applications spanning several areas of chemical and pharmaceutical research.[3]

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[3] Its structure is a key component in the development of enzyme inhibitors and receptor binding agents.[3]

-

Catalysis: The imidazole moiety can act as a ligand, making this compound useful in the development of catalysts for organic synthesis.[3]

-

Materials Science: It is employed in the creation of advanced materials, including metal-organic frameworks (MOFs) and polymers, where its structural features can be leveraged to achieve desired properties.[3][7]

-

Biochemical Research: This compound is utilized in studies of enzyme inhibition and receptor binding, aiding in the understanding of metabolic pathways and the identification of potential therapeutic targets.[3]

Interrelation of Properties and Applications

Caption: Relationship between the structural features and applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), 4-(1H-imidazol-2-yl)benzoic acid and its analogs are associated with certain hazards.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May also cause respiratory irritation.[10]

-

Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust and use only in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse mouth.[8] In all cases of concern, seek medical advice.

Conclusion

4-(1H-imidazol-2-yl)benzoic acid is a compound of significant scientific interest, underscored by its utility in a broad range of applications, from the development of new pharmaceuticals to the creation of advanced materials. Its straightforward synthesis and versatile chemical nature make it an invaluable tool for researchers. A thorough understanding of its properties, synthesis, and safe handling is paramount for unlocking its full potential in scientific innovation.

References

-

ChemUniverse. 4-(1H-IMIDAZOL-2-YL)BENZOIC ACID [P70882]. [Link]

-

AbacipharmTech. 4-(1H-Imidazol-2-yl)benzoic acid. [Link]

-

MySkinRecipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(1H-Imidazol-2-yl)benzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemscene.com [chemscene.com]

- 6. 210962-27-9|4-(1H-Imidazol-2-yl)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]

- 7. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

4-(1H-imidazol-2-yl)benzoic acid molecular weight and formula

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(1H-imidazol-2-yl)benzoic acid (CAS No. 108035-45-6), a bifunctional heterocyclic compound of significant interest in pharmaceutical and materials science research. The document elucidates its core physicochemical properties, details a robust synthetic protocol, and explores its applications as a key building block for bioactive molecules and functional materials. By integrating established chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials engineering.

Introduction: A Molecule of Versatility

4-(1H-imidazol-2-yl)benzoic acid is a unique organic molecule that marries the structural features of a benzoic acid with an imidazole ring. This combination of an acidic carboxylic group and a basic, aromatic imidazole moiety imparts a versatile chemical reactivity profile. The imidazole ring is a prominent pharmacophore found in numerous natural products and synthetic drugs, valued for its ability to participate in hydrogen bonding and coordinate with metal ions[1]. The benzoic acid group provides a reactive handle for amide bond formation and other derivatizations, making the compound a highly sought-after intermediate in the synthesis of more complex molecular architectures[2].

Its utility extends beyond pharmaceuticals into materials science, where it serves as a bifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs)[3][4]. The ability of the imidazole nitrogen atoms and the carboxylate oxygen atoms to chelate metal ions facilitates the creation of porous, crystalline structures with applications in catalysis and gas storage[3]. This guide delves into the essential technical details of this compound, providing a foundational understanding for its effective utilization in advanced research and development.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. The key identifiers and characteristics of 4-(1H-imidazol-2-yl)benzoic acid have been consolidated from various sources and are presented below. It is critical to distinguish the free acid from its hydrochloride salt, which possesses a different molecular weight and CAS number.

| Property | Value | Source(s) |

| IUPAC Name | 4-(1H-imidazol-2-yl)benzoic acid | N/A |

| CAS Number | 108035-45-6 | [5][6] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3][7] |

| Molecular Weight | 188.18 g/mol | [3][7] |

| Appearance | Not determined; typically a solid | [5] |

| Purity | >90% | [5] |

| Related Compound | 4-(1H-imidazol-2-yl)benzoic acid hydrochloride | [8] |

| CAS No. (HCl salt) | 210962-27-9 | [8] |

| Formula (HCl salt) | C₁₀H₉ClN₂O₂ | [8] |

| M.W. (HCl salt) | 224.64 g/mol | [8] |

Synthesis and Characterization

The synthesis of 4-(1H-imidazol-2-yl)benzoic acid can be efficiently achieved through a one-pot condensation reaction. The causality behind this experimental design lies in the Radziszewski imidazole synthesis, where an α-dicarbonyl (glyoxal), an aldehyde (4-formylbenzoic acid), and ammonia react to form the imidazole ring.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methodologies for the synthesis of 2-substituted imidazoles[6].

Materials:

-

4-formylbenzoic acid

-

Glyoxal (40% solution in water)

-

Ammonium hydroxide solution

-

1N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a stirred solution of ammonium hydroxide (9 mL), slowly add 4-formylbenzoic acid (2.00 g, 12.3 mmol)[6]. The ammonium hydroxide acts as both a base and the nitrogen source for the imidazole ring formation.

-

To this mixture, slowly add glyoxal (2.86 mL, 20.0 mmol)[6]. The reaction is exothermic; slow addition is recommended to control the temperature.

-

Stir the reaction mixture continuously at room temperature for 16 hours to ensure the reaction proceeds to completion[6].

-

Upon completion, carefully adjust the pH of the reaction mixture to 5 using a 1N HCl solution[6]. This step protonates the basic imidazole and neutralizes excess ammonia, facilitating the precipitation of the product, which is least soluble near its isoelectric point.

-

Remove the solvent via rotary evaporation.

-

The resulting residue should be ground to a fine powder for 30 minutes to ensure homogeneity before further purification or analysis[6].

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the one-pot synthesis protocol.

Caption: Workflow for the synthesis of 4-(1H-imidazol-2-yl)benzoic acid.

Applications in Research and Development

The dual functionality of 4-(1H-imidazol-2-yl)benzoic acid makes it a valuable precursor in diverse scientific fields.

Pharmaceutical Intermediate and Bioactive Scaffold

The imidazole moiety is a cornerstone in medicinal chemistry, present in drugs targeting a wide array of diseases[1]. 4-(1H-imidazol-2-yl)benzoic acid serves as a key intermediate for synthesizing molecules with potential therapeutic activities, including:

-

Enzyme Inhibitors: The imidazole ring can interact with active sites of enzymes like lactate dehydrogenase (LDH), a target in cancer therapy[1].

-

Receptor Antagonists: It is used to build key intermediates for histamine H2 receptor antagonists, which are used to treat gastrointestinal disorders[3].

-

Antiviral Agents: Benzimidazole scaffolds, structurally related to this compound, are common in anti-HCV agents and have shown promise as inhibitors of viral replication[9]. The core structure is also being investigated for anti-HIV-1 activity[10].

Linker for Metal-Organic Frameworks (MOFs)

In materials science, this molecule is employed as an organic "linker" or "strut" to construct MOFs[3][4]. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺), forming a highly ordered, porous, three-dimensional structure. The specific geometry and bifunctional nature of the linker dictate the topology and properties of the resulting MOF, influencing its capacity for applications such as:

-

Gas storage and separation

-

Heterogeneous catalysis

-

Chemical sensing

Safety and Handling

As a research chemical, 4-(1H-imidazol-2-yl)benzoic acid requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation[7][11]. It is not for human or animal use and should be handled exclusively for research purposes[5].

-

Personal Protective Equipment (PPE): Always wear appropriate safety apparel, including chemical safety goggles, gloves, and a lab coat[5][11]. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Storage: Store at room temperature in a dry, tightly sealed container, protected from light and moisture[5].

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention[7][11].

-

Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical advice[5][11].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician[7].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5][7].

-

Conclusion

4-(1H-imidazol-2-yl)benzoic acid is a pivotal chemical intermediate whose value is derived from its hybrid structure. The strategic combination of an imidazole ring and a carboxylic acid moiety provides a versatile platform for innovation in both drug discovery and materials science. Its straightforward synthesis and well-defined reactivity make it an accessible and powerful tool for chemists and researchers. As the demand for novel therapeutics and advanced functional materials grows, the importance of foundational building blocks like 4-(1H-imidazol-2-yl)benzoic acid will continue to increase.

References

-

KamulinBiotech Co., Ltd. Materials Safety Data Sheet: 4-(1H-imidazol-2-yl)benzoic Acid. [Link]

-

MySkinRecipes. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. [Link]

-

PubChem. 4-(1h-Benzimidazol-2-yl)benzoic acid. National Center for Biotechnology Information. [Link]

-

International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

-

National Institutes of Health. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

-

PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

-

ChemBK. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID - Physico-chemical Properties. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. [Link]

-

ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

SLP pharma. 4-(1H-imidazol-2-yl)benzoic acid;hydrochloride. [Link]

-

Autech Corp. MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. [Link]

-

CD Bioparticles. 4-(1H-Imidazol-2-yl)benzoic acid. [Link]

-

PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. National Institutes of Health. [Link]

-

AIP Publishing. Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. nbinno.com [nbinno.com]

- 3. 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]

- 4. 4-(1H-Imidazol-2-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

- 5. ruixibiotech.com [ruixibiotech.com]

- 6. 4-(1H-IMIDAZOL-2-YL)-BENZOIC ACID | 108035-45-6 [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. chemscene.com [chemscene.com]

- 9. ijrpc.com [ijrpc.com]

- 10. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

A Technical Guide to Determining the Organic Solvent Solubility of 4-(1H-imidazol-2-yl)benzoic acid for Pharmaceutical Development

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a candidate molecule from discovery to a viable drug product is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can severely limit a compound's bioavailability, hinder the development of effective formulations, and introduce significant variability in preclinical and clinical studies.[1][2] This guide focuses on 4-(1H-imidazol-2-yl)benzoic acid, a versatile heterocyclic compound with applications in medicinal chemistry as a building block for bioactive molecules.[3] Understanding and accurately determining its solubility in various organic solvents is a critical first step for its advancement in any drug development pipeline. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this promising molecule, not by simply listing data, but by providing the strategic and methodological rationale for robust solubility determination.

Physicochemical Profile of 4-(1H-imidazol-2-yl)benzoic acid

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. 4-(1H-imidazol-2-yl)benzoic acid possesses both an acidic carboxylic acid moiety and a basic imidazole ring, making it an amphoteric molecule. Its solubility will, therefore, be highly dependent on the nature of the solvent, particularly its polarity, hydrogen bonding capacity, and ability to interact with acidic and basic functional groups.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.19 g/mol | [3] |

| Appearance | Beige solid | [3] |

| Storage | 0-8 °C | [3] |

| Purity | ≥ 98% (NMR) | [3] |

| CAS Number | 108035-45-6 | [3] |

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic solubility.[4]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves when a solution is prepared from a stock solution (typically in DMSO) and then diluted into an aqueous or organic buffer.[5][6] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[5][6] However, it may not represent the true equilibrium state and can sometimes overestimate solubility due to the formation of supersaturated solutions.[7]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution when there is an equilibrium between the dissolved and undissolved solute.[1][4][8] This measurement is more time-consuming but provides a more accurate and reliable value that is essential for later stages of drug development, including formulation and toxicology studies.[1][8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 4-(1H-imidazol-2-yl)benzoic acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period.

Principle: An excess of the solid compound is agitated in a chosen organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of 4-(1H-imidazol-2-yl)benzoic acid that is in excess of its expected solubility into a series of glass vials. A starting point could be 5-10 mg.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, etc.).

-

Include a blank solvent control for each solvent being tested.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period to ensure equilibrium is reached. This is typically 24 to 72 hours. The time to equilibrium should be determined in a preliminary experiment by taking measurements at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[9]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 4-(1H-imidazol-2-yl)benzoic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that a saturated solution is formed and that the system reaches equilibrium.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Agitation: Continuous agitation facilitates the dissolution process and helps the system reach equilibrium faster.

-

Filtration: This step is essential to separate the dissolved compound from any undissolved solid, ensuring that only the soluble fraction is measured.

-

HPLC-UV Quantification: This is a highly sensitive and specific method for quantifying the concentration of organic molecules, providing accurate and reliable solubility data.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are well-suited for screening the solubility of a compound in a large number of solvents or for comparing the solubility of multiple compounds in a single solvent.[6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to the test solvents. The formation of a precipitate is then monitored, often by nephelometry (light scattering) or by quantifying the amount of compound remaining in solution after filtration.[2][10]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of 4-(1H-imidazol-2-yl)benzoic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. Ensure the compound is fully dissolved.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add the desired organic solvents to the wells.

-

Using a liquid handling system or a multichannel pipette, add a small volume (e.g., 1-5 µL) of the DMSO stock solution to each well containing the organic solvent. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on the solubility in the test solvent.

-

-

Incubation:

-

Seal the plate and incubate it at a controlled temperature (e.g., 25 °C) with shaking for a defined period, typically 1 to 2 hours.

-

-

Detection and Quantification (Two Common Methods):

-

Nephelometry:

-

Measure the light scattering in each well using a nephelometer. The intensity of the scattered light is proportional to the amount of precipitate formed.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a control.

-

-

UV-Vis Spectroscopy after Filtration:

-

Filter the contents of the wells using a filter plate (e.g., with a 0.45 µm filter) to remove any precipitate.

-

Transfer the filtrate to a UV-transparent 96-well plate.

-

Measure the absorbance of the filtrate at the λmax of 4-(1H-imidazol-2-yl)benzoic acid.

-

The concentration of the dissolved compound is determined from a calibration curve, and this represents the kinetic solubility.

-

-

Causality Behind Experimental Choices:

-

DMSO Stock Solution: DMSO is a strong organic solvent capable of dissolving a wide range of compounds at high concentrations, making it ideal for preparing stock solutions for high-throughput screening.

-

Microtiter Plate Format: This format allows for the simultaneous testing of multiple solvents and concentrations, significantly increasing throughput.

-

Controlled Incubation: A defined incubation time and temperature ensure consistency and reproducibility of the results.

-

Nephelometry/UV-Vis: These are rapid and sensitive detection methods that are well-suited for the 96-well plate format.

Data Interpretation and Application

The solubility data obtained from these experiments will provide a comprehensive profile of 4-(1H-imidazol-2-yl)benzoic acid's behavior in various organic solvents. This information is invaluable for:

-

Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction media and for crystallization or chromatographic purification.

-

Formulation Development: Selecting appropriate excipients and solvent systems for developing liquid formulations for preclinical and clinical studies.[11]

-

Predicting In Vivo Performance: While organic solvent solubility is not a direct measure of aqueous solubility or oral absorption, it provides insights into the compound's lipophilicity and potential for dissolution in biological fluids.

Conclusion

Determining the solubility of 4-(1H-imidazol-2-yl)benzoic acid in organic solvents is a foundational step in its journey as a potential drug candidate. By employing robust and well-validated methods such as the shake-flask technique for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to make informed decisions in synthesis, formulation, and overall development strategy. The protocols and rationale presented in this guide provide a comprehensive framework for achieving accurate and reliable solubility assessments, ultimately contributing to the successful advancement of promising molecules like 4-(1H-imidazol-2-yl)benzoic acid.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1h-Benzimidazol-2-yl)benzoic acid. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787. Retrieved from [Link]

-

ChemBK. (2024). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. who.int [who.int]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-(1H-imidazol-2-yl)benzoic acid

Abstract

4-(1H-imidazol-2-yl)benzoic acid is a bifunctional organic molecule that serves as a vital building block in medicinal chemistry and materials science, integrating the structural features of both benzoic acid and imidazole. Accurate structural elucidation is paramount for its application in drug development and advanced materials. This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-(1H-imidazol-2-yl)benzoic acid. We will dissect the predicted spectral features—chemical shifts, integration, and spin-spin coupling—grounded in fundamental principles and data from analogous structures. Furthermore, this whitepaper details a robust experimental protocol for acquiring a high-fidelity spectrum, emphasizing the critical role of solvent selection and sample preparation due to the molecule's acidic and basic functionalities. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous molecular characterization.

Introduction: Significance and Analytical Imperative

The molecule 4-(1H-imidazol-2-yl)benzoic acid is of significant interest due to its hybrid structure. The imidazole moiety is a common feature in many biologically active compounds, including amino acids like histidine, and is known for its ability to coordinate with metal ions and participate in hydrogen bonding.[1][2] The benzoic acid group provides a site for forming salts, esters, or amides, making it a versatile linker in the synthesis of more complex molecules and metal-organic frameworks.

Given its potential applications, unequivocal structural verification is a critical prerequisite. ¹H NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.[3] This guide offers a predictive but deeply analytical framework for understanding the ¹H NMR spectrum of this specific compound, enabling scientists to confirm its synthesis and purity with confidence.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the 4-(1H-imidazol-2-yl)benzoic acid molecule. The structure contains several unique sets of protons, each influenced differently by the electronic effects of the neighboring functional groups.

The carboxylic acid (-COOH) and the imidazole ring are both electron-withdrawing groups, which will deshield the adjacent protons on the benzene ring, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[4] The molecule has a plane of symmetry bisecting the imidazole ring and the C1-C4 axis of the benzene ring, which simplifies the spectrum.

Below is the molecular structure with each unique proton environment labeled.

Caption: Molecular structure of 4-(1H-imidazol-2-yl)benzoic acid with proton environments labeled.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established principles of NMR spectroscopy and data from analogous compounds such as benzoic acid[5][6] and 2-phenylimidazole derivatives,[7][8][9] we can predict the key features of the ¹H NMR spectrum. The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which can solubilize the compound and slow the exchange rate of the acidic protons (Hₐ and Hₑ), allowing for their observation.

| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Integration | Predicted Multiplicity | Expected Coupling Constant (J, Hz) |

| Hₐ | Carboxylic Acid | > 12.0 | 1H | Broad Singlet (br s) | N/A |

| Hₑ | Imidazole N-H | > 12.0 | 1H | Broad Singlet (br s) | N/A |

| Hᵦ | Aromatic (ortho to -COOH) | 8.1 - 8.3 | 2H | Doublet (d) | Jortho ≈ 7 - 9 Hz |

| H꜀ | Aromatic (meta to -COOH) | 7.9 - 8.1 | 2H | Doublet (d) | Jortho ≈ 7 - 9 Hz |

| H꜀ | Imidazole C-H | 7.2 - 7.5 | 2H | Singlet (s) | N/A |

Table 1: Predicted ¹H NMR spectral data for 4-(1H-imidazol-2-yl)benzoic acid in DMSO-d₆.

Chemical Shift (δ)

-

Hₐ (Carboxylic Acid) & Hₑ (Imidazole N-H): These are acidic, exchangeable protons. They are highly deshielded and typically appear as broad signals in the far downfield region of the spectrum (>12 ppm) in DMSO-d₆.[3][6] Their exact position is sensitive to concentration, temperature, and the presence of water.

-

Hᵦ (Aromatic, ortho to -COOH): These protons are directly adjacent to the strongly electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, pushing their signal downfield to an expected range of 8.1 - 8.3 ppm.[5][6]

-

H꜀ (Aromatic, meta to -COOH): These protons are ortho to the imidazole ring and meta to the carboxylic acid. The imidazole ring also acts as an electron-withdrawing substituent, deshielding these protons. They are expected to resonate slightly upfield from Hᵦ, likely in the 7.9 - 8.1 ppm range.

-

H꜀ (Imidazole C-H): The two C-H protons at the 4- and 5-positions of the imidazole ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is expected to be around 7.2 - 7.5 ppm, similar to what is observed in other 2-substituted imidazoles.[10][11]

Integration

The relative areas under each signal directly correspond to the number of protons generating that signal. For this molecule, the expected integration ratio would be Hₐ : Hₑ : Hᵦ : H꜀ : H꜀ = 1 : 1 : 2 : 2 : 2 . Verifying this ratio is a primary step in confirming the structure.

Multiplicity and Coupling Constants (J)

Spin-spin coupling provides information about the connectivity of protons.

-

Aromatic System (Hᵦ and H꜀): The benzene ring protons form a classic AA'BB' system, which often appears as two distinct doublets. Each Hᵦ proton is coupled to its adjacent H꜀ proton (ortho-coupling). This will split the Hᵦ signal into a doublet. Reciprocally, each H꜀ proton is coupled to its adjacent Hᵦ proton, splitting the H꜀ signal into a doublet. The ortho coupling constant (Jortho) in aromatic systems is typically between 7 and 9 Hz.[12] A key validation step is to confirm that the J-value for the Hᵦ doublet is identical to the J-value for the H꜀ doublet.

-

Imidazole Protons (H꜀): The two H꜀ protons are chemically equivalent and have no adjacent proton neighbors, so their signal is expected to be a singlet.

-

Exchangeable Protons (Hₐ and Hₑ): These protons typically do not show coupling to other protons due to rapid chemical exchange with the solvent or trace water. They appear as broad singlets.

Experimental Considerations for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires careful attention to sample preparation and instrument parameters. The presence of both acidic and basic functional groups makes this molecule particularly sensitive to experimental conditions.

Sample Preparation Protocol

-

Analyte Weighing: Accurately weigh 5-10 mg of the dried 4-(1H-imidazol-2-yl)benzoic acid sample.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ~0.7 mL).

-

Causality: DMSO-d₆ is the solvent of choice because it is a polar aprotic solvent capable of dissolving the compound and forming hydrogen bonds with the -COOH and N-H protons. This slows down their rate of chemical exchange, making their signals sharp enough to be observed, which is often not possible in solvents like CDCl₃ or D₂O.[13]

-

-

Dissolution: Add the solvent to the vial containing the sample. Vortex or gently warm the mixture to ensure complete dissolution. A clear, homogeneous solution is critical for high-resolution spectra.[14]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Causality: This step removes any microscopic particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad, distorted spectral lines.[15]

-

-

D₂O Exchange (Confirmatory Test): After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons (Hₐ and Hₑ) will diminish or disappear entirely. This is a definitive test to identify these protons.

Recommended NMR Spectrometer Parameters

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | ≥ 400 MHz | Provides better signal dispersion and resolution. |

| Pulse Angle | 30° | Optimizes signal-to-noise for rapid acquisition without saturating the signals. |

| Acquisition Time | 2 - 4 seconds | Ensures sufficient data points are collected for good resolution. |

| Relaxation Delay (d1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |

| Number of Scans | 16 - 64 | Increases signal-to-noise ratio; adjust based on sample concentration. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Table 2: Standard acquisition parameters for ¹H NMR.

A Workflow for Spectral Interpretation

The process of assigning a ¹H NMR spectrum follows a logical sequence of steps. This workflow ensures that all available data from the spectrum are used to build a self-consistent structural assignment.

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. 2-Phenylimidazole(670-96-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2-Phenylbenzimidazole(716-79-0) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. unn.edu.ng [unn.edu.ng]

- 14. organomation.com [organomation.com]

- 15. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Core Chemical Properties of 4-(1H-imidazol-2-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(1H-imidazol-2-yl)benzoic acid is a bifunctional organic compound that has garnered significant attention in modern chemistry. Characterized by the fusion of an imidazole ring and a benzoic acid moiety, this molecule serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science.[1] Its unique architecture allows it to act as a crucial intermediate in the synthesis of complex bioactive molecules and as a versatile linker for the construction of advanced materials like metal-organic frameworks (MOFs).[1][2]

The dual-functionality is key to its utility. The imidazole group provides a basic nitrogen center capable of coordination with metal ions and participation in hydrogen bonding, while the carboxylic acid group offers a site for amide bond formation, esterification, and anionic coordination. This guide provides an in-depth analysis of the core chemical properties, synthesis, and characterization of 4-(1H-imidazol-2-yl)benzoic acid, offering a technical resource for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical systems. For 4-(1H-imidazol-2-yl)benzoic acid, its properties are a direct consequence of the interplay between the aromatic carboxylic acid and the heterocyclic imidazole ring.

Sources

An In-depth Technical Guide to 4-(1H-imidazol-2-yl)benzoic Acid Derivatives and Analogs: Synthesis, Properties, and Therapeutic Applications

This guide provides a comprehensive technical overview of 4-(1H-imidazol-2-yl)benzoic acid and its analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and materials science. We will explore their synthesis, delve into their structure-activity relationships, and discuss their diverse biological activities, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Imidazole-Benzoic Acid Scaffold - A Privileged Structure

The 4-(1H-imidazol-2-yl)benzoic acid core represents a "privileged structure" in medicinal chemistry. This is due to the unique combination of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, and a benzoic acid moiety.[1] The imidazole group is a versatile functional group, capable of acting as a hydrogen bond donor and acceptor, and a ligand for metal ions.[2] The benzoic acid provides an acidic handle for derivatization and can participate in various biological interactions. This dual functionality allows for a wide range of chemical modifications, leading to a diverse library of compounds with a broad spectrum of biological activities.[2]

The benzimidazole analogs, where the imidazole is fused to a benzene ring, also exhibit a multitude of pharmacological activities, including antiviral, antitumor, and antimicrobial properties.[3] This guide will cover both the imidazole and benzimidazole derivatives of 4-benzoic acid, highlighting their therapeutic promise.

Synthetic Strategies: Crafting the Core and its Derivatives

The synthesis of 4-(1H-imidazol-2-yl)benzoic acid and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the 4-(1H-imidazol-1-yl)benzoic Acid Core

A common method for the synthesis of the isomeric 4-(1H-imidazol-1-yl)benzoic acid involves the nucleophilic aromatic substitution of a halogenated benzoic acid derivative with imidazole.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid [4]

-

Reaction Setup: In a round-bottom flask, combine methyl 4-fluorobenzoate (1.0 eq), 1H-imidazole (1.2 eq), and potassium carbonate (1.0 eq) in dimethylsulfoxide (DMSO).

-

Heating: Stir the reaction mixture at 120-130°C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, add water and acidify the mixture. Extract the aqueous layer with a suitable organic solvent (e.g., ether). Adjust the pH of the aqueous layer to 8 with sodium carbonate and extract again with ether. Dry the combined organic extracts over sodium sulfate and evaporate the solvent to obtain the methyl ester.

-

Hydrolysis: Reflux the obtained methyl ester in 10% aqueous sodium hydroxide for 5 minutes.

-

Isolation: Cool the reaction mixture and neutralize to pH 6-7 with hydrochloric acid. The precipitated 4-(1H-imidazol-1-yl)benzoic acid is then collected by filtration and dried.

Causality behind Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the potassium carbonate and facilitate the nucleophilic attack of the imidazole.

-

Base: Potassium carbonate is a mild base used to deprotonate the imidazole, increasing its nucleophilicity.

-

Hydrolysis: The final step involves the saponification of the methyl ester to the desired carboxylic acid using a strong base like sodium hydroxide.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzoic Acid Analogs

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-phenylbenzimidazole from o-phenylenediamine and p-aminobenzoic acid [5]

-

Reaction Setup: In a reaction vessel, combine o-phenylenediamine (1.0 eq) and p-aminobenzoic acid (1.0 eq) in polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture at 220°C for up to 8 hours, monitoring the reaction by TLC.

-

Work-up: After completion, the reaction mixture is cooled and poured into a large volume of cold water or ice to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality behind Experimental Choices:

-

Condensing Agent: Polyphosphoric acid serves as both a solvent and a dehydrating agent, promoting the cyclization of the intermediate Schiff base to form the benzimidazole ring.

The following diagram illustrates the general workflow for the synthesis of these core structures.

Caption: General synthetic workflows for imidazole and benzimidazole benzoic acid derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 4-(1H-imidazol-2-yl)benzoic acid derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic and benzoic acid rings.

-

Substituents on the Benzene Ring: Strong electron-donating groups attached to the benzene ring have been associated with potent antisickling activity.[6]

-

Modifications of the Imidazole/Benzimidazole Core: For dual inhibitors of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), bulky substitutions on the benzimidazole ring were found to be beneficial for sEH activity.[7]

-

Linker Modifications: In a series of farnesyltransferase inhibitors based on a tetrahydrobenzodiazepine scaffold containing an imidazole moiety, a hydrophobic substituent linked via a hydrogen bond acceptor at the 4-position of the benzodiazepine was crucial for enzyme inhibitory activity.[8]

The following table summarizes the impact of various structural modifications on the biological activity of selected derivatives.

| Core Structure | Modification | Target/Activity | Key Findings | Reference |

| Benzoic Acid | Electron-donating groups | Anti-sickling | Increased potency | [6] |

| Benzimidazole | Bulky substituents | Soluble Epoxide Hydrolase | Increased inhibitory activity | [7] |

| Imidazole-containing Tetrahydrobenzodiazepine | Hydrophobic substituent at 4-position | Farnesyltransferase | Important for potent inhibition | [8] |

Therapeutic Applications and Biological Activities

Derivatives of 4-(1H-imidazol-2-yl)benzoic acid have been investigated for a wide array of therapeutic applications, owing to their diverse biological activities.

Antimicrobial Activity

Novel derivatives of imidazole have demonstrated broad-spectrum antibacterial activity, with Gram-positive bacteria being particularly susceptible.[9] For instance, 4-((4,5-diphenyl-1H-imidazole-2-yl)diazenyl) benzoic acid showed good antibacterial effect.[9] Some benzimidazole derivatives have also shown promising activity against Candida albicans and Staphylococcus aureus.[3]

Anticancer Activity

The imidazole scaffold is a key component in the development of anticancer agents.[1] Derivatives have been synthesized and evaluated as inhibitors of enzymes crucial for cancer cell growth, such as lactate dehydrogenase (LDH).[1] Molecular docking studies have indicated that some benzimidazole derivatives have promising potential as cancer therapy candidates due to their strong binding affinities to enzymes like HER.[3]

Antiviral Activity

Benzimidazole derivatives have been a focus of anti-HCV research.[10] Specifically, 2-aryl benzimidazole-5-carboxylic acids have been identified as inhibitors of the HCV NS5B RNA polymerase.[10] Additionally, certain 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives have been designed and synthesized as anti-HIV-1 agents.[11]

The diagram below illustrates the diverse biological targets of this class of compounds.

Caption: Diverse biological targets of 4-(1H-imidazol-2-yl)benzoic acid derivatives.

Other Biological Activities

This versatile scaffold has also been explored for other therapeutic indications:

-

Anti-inflammatory Activity: Benzimidazole derivatives have shown significant analgesic and anti-inflammatory effects.[12]

-

Enzyme Inhibition: As mentioned, these compounds can inhibit a range of enzymes, including farnesyltransferase, soluble epoxide hydrolase, and CYP121, a target for anti-tuberculosis drug development.[7][8]

Applications in Materials Science

Beyond its therapeutic potential, 4-(1H-imidazol-2-yl)benzoic acid is a valuable building block in materials science, particularly as a linker for the synthesis of Metal-Organic Frameworks (MOFs).[13] The bifunctional nature of the molecule, with its nitrogen-containing imidazole ring and a carboxylate group, allows it to coordinate with metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis.

Conclusion and Future Perspectives

The 4-(1H-imidazol-2-yl)benzoic acid core and its analogs represent a highly promising and versatile scaffold in both medicinal chemistry and materials science. The wealth of synthetic methodologies allows for the creation of diverse chemical libraries, and the wide range of demonstrated biological activities underscores their therapeutic potential. Future research will likely focus on the optimization of lead compounds through detailed SAR studies, the elucidation of their precise mechanisms of action, and the exploration of novel applications in areas such as targeted drug delivery and advanced materials. The continued investigation of this privileged structure is poised to yield new and effective therapeutic agents and functional materials.

References

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: )

- 4-(1H-Imidazol-2-yl)benzoic acid - CD Bioparticles. (URL: )

- Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)

- Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)

- Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. (URL: )

- (PDF) Antimicrobial action of 4-((4,5-diphenyl-1H-imidazole- 2-yl) diazenyl)

- Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid - PrepChem.com. (URL: )

- Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed. (URL: )

- 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - ChemicalBook. (URL: )

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC - PubMed Central. (URL: )

- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid - MDPI. (URL: )

- 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PubMed Central. (URL: )

- Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor - AIP Publishing. (URL: )

- View of Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). (URL: )

- 210962-27-9 | 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride | ChemScene. (URL: )

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. (URL: )

- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: )

- Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors - HZI Repository. (URL: )

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- 4-(1h-Benzimidazol-2-yl)benzoic acid | C14H10N2O2 | CID 759419 - PubChem. (URL: )

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrpc.com [ijrpc.com]

- 11. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-(1H-Imidazol-2-yl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

A Framework for the Theoretical Investigation of 4-(1H-imidazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery and Materials Science

Abstract

4-(1H-imidazol-2-yl)benzoic acid (IBA) is a heterocyclic compound of significant interest, integrating two key pharmacophores: the imidazole ring, a ubiquitous motif in biologically active molecules, and benzoic acid, a common component in drug design. This technical guide outlines a comprehensive theoretical framework for characterizing IBA using quantum chemical calculations. We detail a robust, self-validating computational protocol based on Density Functional Theory (DFT) to elucidate the molecule's structural, vibrational, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals, providing the causal logic behind methodological choices and demonstrating how theoretical insights can accelerate the rational design of novel therapeutics and functional materials.

Introduction: The Scientific Case for 4-(1H-imidazol-2-yl)benzoic Acid

The imidazole moiety is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs, where it often acts as a critical binding motif or a proton donor/acceptor.[1][2] Similarly, the benzoic acid group provides a versatile scaffold for tuning solubility, directing intermolecular interactions through hydrogen bonding, and serving as a linker. The covalent union of these two fragments in 4-(1H-imidazol-2-yl)benzoic acid creates a molecule with significant potential for applications ranging from anticancer agents to corrosion inhibitors and nonlinear optical (NLO) materials.[3]

Despite its potential, a comprehensive theoretical characterization of IBA is not extensively documented. Such a study is crucial for understanding its fundamental physicochemical properties, which govern its behavior in biological and material systems. This guide provides a detailed roadmap for conducting such an investigation, establishing a foundational understanding that can guide future experimental work.

Proposed Computational Workflow: A Self-Validating Protocol

To ensure accuracy and reproducibility, a multi-step computational protocol is proposed. This workflow is designed to be self-validating, where the results of each step inform and confirm the next.

Diagram of the Computational Workflow

Caption: Proposed DFT workflow for the comprehensive theoretical analysis of IBA.

Methodological Choices: Rationale and Justification

-

Computational Software: All calculations can be performed using a standard quantum chemistry package such as Gaussian 09 or a more recent version.[3]

-

Density Functional Theory (DFT): DFT is the method of choice as it provides an excellent balance between computational cost and accuracy for medium-sized organic molecules.

-

Functional and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is recommended.[3][4][5][6]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is widely used and has a proven track record for accurately predicting the geometries and electronic properties of a vast range of organic compounds.[3][7][8]

-

6-311++G(d,p): This is a triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for describing anions and systems with significant lone-pair electrons, like IBA. The (d,p) denotes the addition of polarization functions, which allow for anisotropy in the electron distribution and are essential for accurately modeling bonding.[3][4]

-

Key Theoretical Investigations and Expected Insights

Geometric Structure Optimization

The first step is to find the molecule's most stable three-dimensional conformation.

Protocol:

-

Construct the initial 3D structure of IBA.

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory.

-

Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. The absence of any imaginary frequencies validates the structure.[8]

Expected Outcome: The optimization will yield the equilibrium geometry. Key structural parameters, such as the dihedral angle between the imidazole and benzoic acid rings, will be determined. This angle is critical as it dictates the degree of π-conjugation across the molecule, influencing its electronic properties.

Table 1: Predicted Key Geometric Parameters for IBA

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-N Bond Length (Imidazole) | ~1.38 Å | Indicates aromatic character of the ring. |

| C-C Bond (Inter-ring) | ~1.48 Å | Shorter than a typical single bond, suggesting some conjugation. |

| O-H Bond Length (Carboxyl) | ~0.97 Å | Key site for hydrogen bonding. |

| Dihedral Angle (Im-Ph) | 15-25° | Determines the extent of electronic communication between rings. |

Note: Values are hypothetical and based on typical results for similar structures.[9]

Vibrational Analysis (IR and Raman Spectroscopy)

Frequency calculations not only validate the optimized geometry but also allow for the prediction of the vibrational spectra.

Protocol:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311++G(d,p) level of theory.

-

Visualize the vibrational modes to assign the calculated frequencies to specific functional group movements (e.g., C=O stretch, N-H stretch).

-

Apply a scaling factor (typically ~0.967 for B3LYP/6-311G) to the calculated frequencies to better match experimental data, accounting for anharmonicity and method limitations.[10]

Expected Outcome: A complete assignment of the IR and Raman spectra. This allows for direct comparison with experimental data, serving as a powerful validation of the computational model. Key predicted frequencies are summarized below.

Table 2: Predicted Prominent Vibrational Frequencies for IBA

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3600 (scaled) | Strong, Broad (IR) |